molecular formula C21H17NO4S B1388342 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid CAS No. 211682-13-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

Cat. No.: B1388342
CAS No.: 211682-13-2
M. Wt: 379.4 g/mol
InChI Key: DOQXSEXNUPRHPV-LJQANCHMSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Fmoc-D-(2-Thienyl)glycine, also known as Fmoc-(S)-2-Thienylglycine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid, is a compound with a variety of applications in proteomics studies and solid phase peptide synthesis techniques .

Target of Action

The primary target of Fmoc-D-(2-Thienyl)glycine is the amine group in peptide chains . The compound acts as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-D-(2-Thienyl)glycine operates by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial for the correct formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . It allows for the sequential addition of amino acids in a controlled manner, facilitating the synthesis of complex peptides .

Pharmacokinetics

The pharmacokinetics of Fmoc-D-(2-Thienyl)glycine are largely determined by its role in peptide synthesis. Instead, it is removed during the synthesis process .

Result of Action

The use of Fmoc-D-(2-Thienyl)glycine results in the successful synthesis of peptide chains . By protecting the amine group, it prevents unwanted side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of Fmoc-D-(2-Thienyl)glycine is influenced by the conditions of the peptide synthesis process . For instance, the presence of a base like piperidine is necessary for the removal of the Fmoc group . Therefore, the compound’s efficacy and stability are dependent on the specific environment and conditions of the synthesis process .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQXSEXNUPRHPV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152517
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211682-13-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211682-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
Reactant of Route 2
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
Reactant of Route 3
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
Reactant of Route 4
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
Reactant of Route 6
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

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